molecular formula C5H12O2S B13810697 1-Butanesulfinic acid, methyl ester CAS No. 673-80-3

1-Butanesulfinic acid, methyl ester

Cat. No.: B13810697
CAS No.: 673-80-3
M. Wt: 136.21 g/mol
InChI Key: HRRNQRJSBFSSKN-UHFFFAOYSA-N
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Description

1-Butanesulfinic acid, methyl ester is an organic compound with the molecular formula C5H12O2S It is a member of the sulfinic acid esters, which are characterized by the presence of a sulfinic acid functional group (RSO2H) esterified with an alcohol

Preparation Methods

1-Butanesulfinic acid, methyl ester can be synthesized through several methods:

    Fischer Esterification: This involves the reaction of butanesulfinic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid. The reaction is typically carried out under reflux conditions to drive the equilibrium towards ester formation.

    SN2 Reaction: Another method involves the nucleophilic substitution reaction of a butanesulfonyl chloride with methanol.

Chemical Reactions Analysis

1-Butanesulfinic acid, methyl ester undergoes various chemical reactions:

Mechanism of Action

The mechanism of action of 1-butanesulfinic acid, methyl ester involves its ability to undergo nucleophilic substitution and addition reactions. The sulfinic acid group can act as both a nucleophile and an electrophile, allowing it to participate in a variety of chemical transformations. The ester group can be hydrolyzed under acidic or basic conditions, leading to the formation of butanesulfinic acid and methanol .

Comparison with Similar Compounds

1-Butanesulfinic acid, methyl ester can be compared to other sulfinic acid esters and related compounds:

Properties

CAS No.

673-80-3

Molecular Formula

C5H12O2S

Molecular Weight

136.21 g/mol

IUPAC Name

methyl butane-1-sulfinate

InChI

InChI=1S/C5H12O2S/c1-3-4-5-8(6)7-2/h3-5H2,1-2H3

InChI Key

HRRNQRJSBFSSKN-UHFFFAOYSA-N

Canonical SMILES

CCCCS(=O)OC

Origin of Product

United States

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